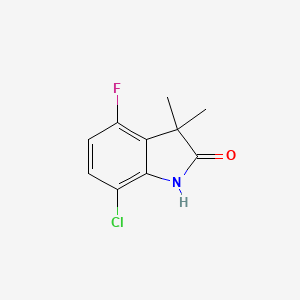

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C10H9ClFNO |

|---|---|

Molecular Weight |

213.63 g/mol |

IUPAC Name |

7-chloro-4-fluoro-3,3-dimethyl-1H-indol-2-one |

InChI |

InChI=1S/C10H9ClFNO/c1-10(2)7-6(12)4-3-5(11)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |

InChI Key |

LXWMGSCRBGFTDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2NC1=O)Cl)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 7-chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one and structurally related indol-2-one derivatives:

Key Comparative Analysis:

Substituent Position and Electronic Effects The target compound's 7-Cl and 4-F substituents create distinct electronic effects compared to analogs like 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one , where chlorine at position 5 alters electron distribution. Fluorine’s high electronegativity may enhance binding affinity in biological targets compared to non-fluorinated analogs. However, the target’s additional fluorine may enhance polarity, affecting solubility.

Functional Group Diversity

- 7-Chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one incorporates a hydroxy group and a complex aryl-oxoethyl chain, increasing hydrogen-bonding capacity and molecular weight. This makes it less lipophilic than the target compound.

- 7-Fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one replaces chlorine with fluorine at position 7 and introduces a methylsulfanyl group, which may confer unique redox properties or metal-binding capabilities.

Molecular Weight and Physicochemical Properties

- The target’s molecular weight (~215.65 g/mol) is intermediate between simpler analogs (e.g., 195.65 g/mol in ) and more complex derivatives (e.g., 349.74 g/mol in ). This positions it as a candidate for optimizing drug-like properties under Lipinski’s rule of five.

Research Implications

- Synthetic Challenges : Introducing fluorine at position 4 may require directed ortho-metallation or electrophilic fluorination, while 7-chloro substitution could involve Friedel-Crafts alkylation or palladium-catalyzed coupling.

- Biological Relevance : The dual halogenation (Cl and F) in the target compound may synergistically enhance interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases).

Biological Activity

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation and caspase-3 cleavage |

| A549 | 12.34 | Cell cycle arrest at G1 phase |

| HCT-116 | 10.25 | Apoptotic pathways activation |

Antiviral Activity

Indoles, including derivatives like this compound, have been recognized as promising antiviral agents. The compound has demonstrated activity against viral infections by inhibiting viral replication processes .

- Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells through the activation of intrinsic pathways involving p53 and caspases.

- Cell Cycle Arrest : It effectively halts the cell cycle in the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication within host cells, making it a candidate for further antiviral drug development.

Study 1: Anticancer Efficacy

In a study involving several cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that at a concentration of 25 µM, over 80% of cells underwent apoptosis in the MDA-MB-231 breast cancer cell line. Western blot analyses confirmed increased levels of pro-apoptotic markers .

Study 2: Antiviral Potential

A recent investigation into novel indole derivatives found that compounds similar to this compound showed promising antiviral activity against several strains of viruses. The mechanism was attributed to interference with viral protein synthesis and replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.